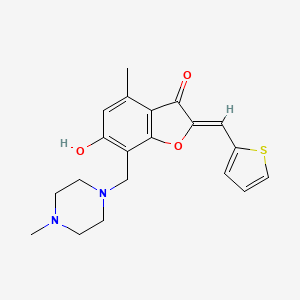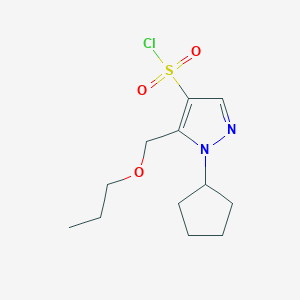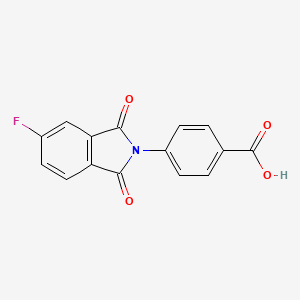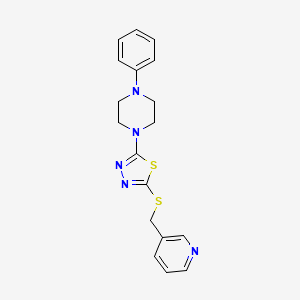
2-(Bromometil)-5-oxopirrolidina-1-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester
Aplicaciones Científicas De Investigación
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders due to its pyrrolidine core.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.
Mecanismo De Acción
Target of Action
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a versatile reactant in organic synthesis . It is used to facilitate the introduction of the tert-butyl group . The primary targets of this compound are guanine and adenine based-nucleosides .
Mode of Action
The compound interacts with its targets through a process known as deguanylation and deadenylation . In this process, Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Biochemical Pathways
The affected biochemical pathway involves the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate plays a role in this process, affecting the transmetalation mechanisms .
Result of Action
The molecular and cellular effects of Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate’s action involve changes in the structure of nucleosides. Specifically, the compound causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Métodos De Preparación
The synthesis of tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate typically involves the bromination of a suitable pyrrolidine precursor. One common method is to start with tert-butyl 5-oxopyrrolidine-1-carboxylate and introduce the bromomethyl group via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Análisis De Reacciones Químicas
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).
Comparación Con Compuestos Similares
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-bromoacetate: Both compounds contain a bromine atom and a tert-butyl ester group, but tert-butyl 2-bromoacetate lacks the pyrrolidine ring.
Tert-butyl 2-(bromoethyl)carbamate: This compound also features a bromine atom and a tert-butyl ester, but it has a different core structure compared to the pyrrolidine ring in tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate.
Propiedades
IUPAC Name |
tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOFGASVWDIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)

![4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2586746.png)

